molecular formula C31H56N10O7 B15169537 L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- CAS No. 646030-76-4

L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl-

Cat. No.: B15169537
CAS No.: 646030-76-4
M. Wt: 680.8 g/mol
InChI Key: PRKFPKVXAVGFEA-BTNSXGMBSA-N
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Description

L-Proline is a cyclic imino acid with a five-membered pyrrolidine ring, distinguishing it from other amino acids due to its secondary amino group. This unique structure confers rigidity to proteins, particularly collagen, by stabilizing tertiary structures and reducing conformational flexibility . Beyond its role in protein synthesis, L-proline serves as an organocatalyst in green chemistry (e.g., synthesizing hydrazide derivatives and pyrans) , enhances stress tolerance in yeast , and stabilizes anthocyanins in food science .

The peptide L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- (hereafter referred to as the target peptide) is a pentapeptide composed of L-proline followed by lysine, alanine, leucine, and arginine.

Properties

CAS No.

646030-76-4

Molecular Formula

C31H56N10O7

Molecular Weight

680.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H56N10O7/c1-18(2)17-23(28(45)39-22(11-7-15-36-31(33)34)29(46)41-16-8-12-24(41)30(47)48)40-25(42)19(3)37-27(44)21(9-4-5-13-32)38-26(43)20-10-6-14-35-20/h18-24,35H,4-17,32H2,1-3H3,(H,37,44)(H,38,43)(H,39,45)(H,40,42)(H,47,48)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

PRKFPKVXAVGFEA-BTNSXGMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities. The peptide is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, particularly those with reactive side chains like lysine and arginine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analysis

Key Features of the Target Peptide:
  • L-Proline : Introduces kinks or turns in peptide chains due to its cyclic structure .
  • L-Lysine and L-Arginine : Provide cationic charges, enabling interactions with anionic membranes or nucleic acids.
  • Hydrophobic Residues (Alanine, Leucine) : Contribute to amphipathic properties, balancing solubility and membrane interaction.
Comparative Structural Data:
Compound Name Sequence/Structure Molecular Weight (g/mol) Key Features
Target Peptide L-Pro-Lys-Ala-Leu-Arg ~635.8* Rigid proline core + cationic residues
L-Pro-Ser-Val-Leu-Ile-... L-Pro-Ser-Val-Leu-Ile-Ile-Thr-Pro-Arg 994.6 Extended hydrophobic chain
Poly(L-proline) Repeating L-proline units Variable Helical structure, disulfide stability
L-A.2.C (L-azetidine-2-carboxylic acid) Four-membered ring (smaller than proline) ~115.1 Reduced conformational stability

*Calculated based on amino acid residues: Pro (115.13) + Lys (146.19) + Ala (89.09) + Leu (131.18) + Arg (174.20).

Functional Differences

(b) Stability and Interactions:
  • L-Proline in Anthocyanin Stability : Forms new crystal structures with cyanidin-3-O-glycoside (C3G), reducing degradation .
  • Target Peptide : Likely stabilizes via hydrogen bonding between proline’s carboxyl group and adjacent residues.

Stability Enhancement

  • L-Proline in Cryopreservation : 4 mmol/L L-proline improves sperm motility by 34.5% post-thaw, likely via osmotic protection .
  • Target Peptide: Potential use in biostabilization (e.g., drug formulations) due to cationic and hydrophobic balance.

Stress Tolerance Mechanisms

  • Yeast Stress Resistance : L-proline reduces protein aggregation and reactive oxygen species (ROS) in Pichia kudriavzevii .
  • Peptide Analogs : Peptides with arginine/lysine residues enhance membrane integrity under stress, suggesting similar utility for the target peptide .

Drug Delivery and Cocrystals

  • Ezetimibe-L-Proline Cocrystal : Improves solubility and bioavailability of the anticholesterol drug .
  • Target Peptide : Could serve as a carrier for anionic drugs via electrostatic interactions.

Critical Analysis of Key Differences

Parameter Target Peptide Poly(L-proline) L-A.2.C
Conformational Rigidity Moderate (single proline) High (repeating proline) Low (smaller ring)
Cationic Charge High (Lys, Arg) Neutral Neutral
Biological Applications Antimicrobial, drug delivery Protein binding Inactive in CNS assays

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